Einecs 282-047-9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ferromolybdenum slags are produced during the smelting of molybdenum ores in the presence of iron. The process involves the reduction of molybdenum trioxide (MoO3) with iron in a high-temperature furnace. The reaction conditions typically include temperatures ranging from 1600°C to 1800°C. The chemical reaction can be represented as follows:

MoO3+3Fe→Fe3Mo+3O2

Industrial Production Methods

In industrial settings, ferromolybdenum slags are produced in large quantities as a byproduct of ferromolybdenum alloy production. The process involves the following steps:

Ore Preparation: Molybdenum ores are crushed and ground to a fine powder.

Smelting: The powdered ore is mixed with iron and subjected to high temperatures in a furnace.

Slag Formation: During smelting, the non-metallic impurities form a molten slag that floats on top of the molten ferromolybdenum.

Separation: The slag is separated from the molten alloy and cooled to form solid ferromolybdenum slags.

Analyse Chemischer Reaktionen

Types of Reactions

Ferromolybdenum slags can undergo various chemical reactions, including:

Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.

Reduction: The oxides can be reduced to their elemental forms or lower oxidation states.

Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Reducing agents such as carbon or hydrogen at high temperatures.

Substitution: Metal salts in aqueous or molten form.

Major Products

Oxidation: Higher oxidation state oxides such as molybdenum dioxide (MoO2).

Reduction: Elemental molybdenum or lower oxidation state compounds.

Substitution: New silicate compounds with substituted metal ions.

Wissenschaftliche Forschungsanwendungen

Ferromolybdenum slags have various scientific research applications, including:

Chemistry: Used as a source of molybdenum in chemical synthesis and catalysis.

Biology: Investigated for potential use in bioremediation and as a nutrient source for certain microorganisms.

Industry: Utilized in the production of construction materials, ceramics, and as a flux in metallurgical processes.

Wirkmechanismus

The mechanism by which ferromolybdenum slags exert their effects depends on their chemical composition and the specific application. In catalysis, the molybdenum content acts as an active site for various chemical reactions. In bioremediation, the oxides and silicates can interact with contaminants, facilitating their removal or neutralization. In medical applications, the high atomic number of molybdenum enhances contrast in imaging techniques.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferrosilicon: An alloy of iron and silicon, used in steelmaking and as a deoxidizer.

Ferrovanadium: An alloy of iron and vanadium, used to improve the strength and hardness of steel.

Ferrochromium: An alloy of iron and chromium, used in the production of stainless steel.

Uniqueness

Ferromolybdenum slags are unique due to their high molybdenum content, which imparts specific chemical and physical properties. Unlike ferrosilicon and ferrovanadium, ferromolybdenum slags are primarily valued for their molybdenum content, which is essential in various high-performance alloys and catalysts. Additionally, the presence of silicates and oxides in ferromolybdenum slags provides unique opportunities for their use in environmental and industrial applications.

Eigenschaften

CAS-Nummer |

84083-00-1 |

|---|---|

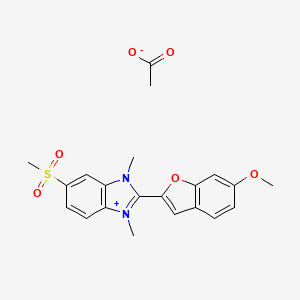

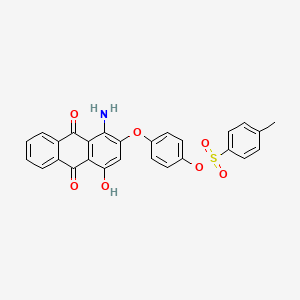

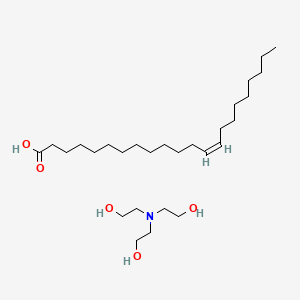

Molekularformel |

C28H57NO5 |

Molekulargewicht |

487.8 g/mol |

IUPAC-Name |

2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-docos-13-enoic acid |

InChI |

InChI=1S/C22H42O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-21H2,1H3,(H,23,24);8-10H,1-6H2/b10-9-; |

InChI-Schlüssel |

HMTPMQCBQZDRHK-KVVVOXFISA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.